Comparative DHFR Inhibition: 1,4-Dimethyl-1H-indazol-5-ol vs. Potent Antifolate Drugs
1,4-Dimethyl-1H-indazol-5-ol demonstrates negligible inhibitory activity against bovine liver dihydrofolate reductase (DHFR) compared to a standard potent inhibitor. This lack of activity can be a desirable feature in a chemical probe or scaffold intended to avoid antifolate-related toxicity. The compound's IC50 of >100,000 nM is orders of magnitude less potent than a typical DHFR inhibitor like methotrexate [1].
| Evidence Dimension | Inhibition of bovine liver DHFR |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Methotrexate (standard DHFR inhibitor) |
| Quantified Difference | Target compound is >100,000-fold less potent than typical methotrexate IC50 (~1 nM). |
| Conditions | Enzymatic assay measuring NADPH consumption during the conversion of dihydrofolic acid to tetrahydrofolic acid. |
Why This Matters
This data confirms the compound's selectivity profile is distinct from antifolate drugs, which is critical for applications where DHFR inhibition is an unwanted off-target effect.
- [1] BindingDB. (n.d.). BDBM50378392 (CHEMBL573445). Enzyme Inhibition Constant Data for Bovine Liver Dihydrofolate Reductase. View Source
